molecular formula C10H6ClNO2 B074389 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione CAS No. 1203-24-3

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B074389
CAS RN: 1203-24-3
M. Wt: 207.61 g/mol
InChI Key: KPQOXMCRYWDRSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives can be synthesized through various chemical reactions, including condensation and coupling processes. For instance, derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties, indicating a methodology that could potentially be adapted for synthesizing this compound derivatives (Zarrouk et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives can vary based on substitution patterns and synthesis methods. These structures can be analyzed using X-ray crystallography, NMR, and other spectroscopic methods to understand the arrangement of atoms and the overall geometry of the molecule. For related structures, analysis has been conducted to understand the impact of substituents on the molecular configuration and properties (Ratajczak-Sitarz et al., 1990).

Chemical Reactions and Properties

The chemical reactions involving this compound derivatives typically include interactions with metals, leading to applications such as corrosion inhibition. The compound's reactivity can be influenced by the presence of the chlorophenyl group, which affects its electronic structure and reactivity patterns. Such derivatives have been explored for their inhibition efficiency against corrosion in different environments (Zarrouk et al., 2015).

Scientific Research Applications

  • Corrosion Inhibition : Zarrouk et al. (2015) investigated derivatives of 1H-pyrrole-2,5-dione for their inhibitory action against corrosion of carbon steel in hydrochloric acid. These derivatives showed good inhibition efficiency, suggesting potential applications in corrosion protection (Zarrouk et al., 2015).

  • Inhibition of PGE2 Production : Moon et al. (2010) synthesized and evaluated 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives. They found that these compounds exhibited strong inhibitory activity on LPS-induced PGE2 production in macrophage cells, indicating potential anti-inflammatory applications (Moon et al., 2010).

  • Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, which exhibited strong photoluminescence. These materials show potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

  • Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds including derivatives of 1H-pyrrole-2,5-dione and evaluated their antimicrobial activities. The results suggested the possibility of these derivatives being used as chemotherapeutic agents (Jain et al., 2006).

  • Electronic Applications : Gendron et al. (2014) described the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives for use in electronic applications. These compounds showed weak luminescence and were predicted to have optically forbidden transitions, indicating their potential use in specific electronic applications (Gendron et al., 2014).

  • Organic Photovoltaics : Song et al. (2013) synthesized organic low band gap molecules with pyrrolo[3,2-b]pyrrole-2,5-dione, thiophene, and triphenyl amine units for use in organic photovoltaic cells (OPVs). They observed promising photovoltaic performance, suggesting potential applications in solar energy harvesting (Song et al., 2013).

properties

IUPAC Name

1-(2-chlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQOXMCRYWDRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40152794
Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1203-24-3
Record name (o-Chlorophenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the position of the chlorine atom on the phenyl ring of N-chlorophenylmaleimide influence its copolymerization with vinyl acetate?

A1: Research indicates that the position of the chlorine atom significantly impacts the copolymerization kinetics of N-chlorophenylmaleimide isomers with vinyl acetate []. N-(2-Chlorophenyl)maleimide exhibits the strongest tendency for cross-propagation, meaning it readily reacts with vinyl acetate radicals during polymerization. In contrast, N-(4-Chlorophenyl)maleimide shows a higher propensity for homopolymerization, indicating a preference to react with its own monomer type. These differences highlight the influence of steric and electronic effects exerted by the chlorine atom's position on the reactivity of the maleimide ring.

Q2: What are the potential applications of copolymers incorporating N-(2-Chlorophenyl)maleimide?

A2: Copolymers containing N-(2-Chlorophenyl)maleimide units have shown promise in membrane technology for ethanol-water separation []. Membranes synthesized from styrene and N-(2-Chlorophenyl)maleimide copolymers exhibited high separation factors for concentrated ethanol solutions, indicating their potential for applications requiring selective permeation and purification processes. The presence of the chlorine atom and its specific position likely contribute to the polymer's affinity for water molecules, influencing its separation capabilities.

Q3: How does the thermal stability of copolymers vary depending on the isomer of N-chlorophenylmaleimide used?

A3: The thermal stability of vinyl acetate copolymers is influenced by the specific isomer of N-chlorophenylmaleimide incorporated into the polymer backbone []. Research shows that copolymers with N-(3-Chlorophenyl)maleimide units exhibit the highest thermal stability, followed by those containing N-(4-Chlorophenyl)maleimide, and lastly, N-(2-Chlorophenyl)maleimide. These variations in thermal properties likely stem from differences in the strength of intermolecular interactions between polymer chains, influenced by the chlorine atom's position and its effect on the polymer's overall structure.

Q4: Why is N-(2-Chlorophenyl)maleimide incorporated into resin compositions for absorbing catalysts?

A4: The inclusion of N-(2-Chlorophenyl)maleimide in resin compositions is linked to its ability to enhance the adsorption of catalytic metal ions []. The presence of both the imide group and the chlorine atom within the molecule's structure likely contributes to its interaction with metal ions. This property proves valuable in applications such as forming metallic patterns, where the resin composition facilitates the selective deposition of metal by controlling the adsorption and subsequent reduction of metal ions onto specific areas.

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